IHCH-7113

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

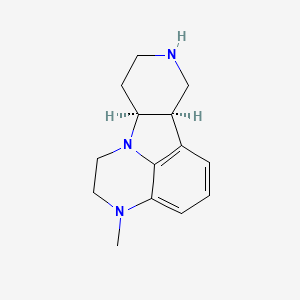

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGUCSLWLPCOTR-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCNCC3C4=C2C1=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IHCH-7113

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel, structurally simplified analog of the atypical antipsychotic lumateperone, designed to act as a potent agonist at the serotonin (B10506) 2A receptor (5-HT2A). Unlike related compounds developed concurrently which exhibit non-hallucinogenic properties, this compound elicits a psychedelic-like head-twitch response (HTR) in murine models, a key behavioral proxy for hallucinogenic potential in humans. This response is mediated through its interaction with the 5-HT2A receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro pharmacology, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. All data presented are derived from the foundational study by Cao et al. (2022) published in Science.

Core Mechanism of Action: 5-HT2A Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the 5-HT2A receptor. This was determined through a series of in vitro pharmacological assays and confirmed by in vivo behavioral studies.

In Vitro Pharmacology

The interaction of this compound with the 5-HT2A receptor was characterized by its binding affinity and its ability to initiate downstream signaling cascades, specifically Gq protein activation and β-arrestin 2 recruitment.

Table 1: In Vitro Pharmacological Profile of this compound at the 5-HT2A Receptor [1]

| Parameter | Value |

| Binding Affinity (Ki) | 758.58 nM |

| Gq Activation (EC50) | 1,288 nM |

| β-arrestin 2 Recruitment (EC50) | 457.1 nM |

| Bias Factor (vs. Serotonin) | 1.52 (slight preference for β-arrestin 2) |

Data sourced from Cao et al., Science, 2022.[1]

Signaling Pathways

Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), this compound initiates intracellular signaling. The primary pathway for 5-HT2A receptor activation involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Simultaneously, agonist binding can also lead to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can also initiate their own signaling cascades. This compound demonstrates a slight bias towards the β-arrestin 2 pathway compared to serotonin.[1]

References

The Psychedelic Substructure of an Antipsychotic: A Technical Guide to IHCH-7113 as a 5-HT2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113, a tetracyclic derivative of the pyridopyrroloquinoxaline family, has emerged as a significant research compound due to its potent agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Derived from the structural simplification of the atypical antipsychotic drug lumateperone, this compound displays a pharmacological profile indicative of psychedelic potential, a stark contrast to its precursor's antagonist activity.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available data on its receptor pharmacology, functional activity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of 5-HT2A receptor agonists.

Introduction

The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway, is a key target for a wide range of therapeutics, including antipsychotics, antidepressants, and anxiolytics.[3][4] Agonism at this receptor is famously associated with the profound perceptual and cognitive alterations induced by classic psychedelic compounds like psilocybin and LSD.[3][5] Recent clinical trials have reignited interest in the therapeutic potential of 5-HT2A agonists for treating various psychiatric disorders, including depression and post-traumatic stress disorder.[6][7]

This compound was identified through a structure-based drug design approach, leveraging the crystal structure of the 5-HT2A receptor to design ligands with specific signaling properties.[5][8] Unlike its parent compound, lumateperone, which is a 5-HT2A receptor antagonist, this compound acts as an agonist, inducing the head-twitch response (HTR) in mice, a reliable behavioral proxy for hallucinogenic potential in humans.[1][2] This unique pharmacological juxtaposition makes this compound a valuable tool for dissecting the molecular mechanisms that differentiate agonist from antagonist activity at the 5-HT2A receptor and for exploring the structure-activity relationships that govern psychedelic effects.

Chemical Properties and Synthesis

IUPAC Name: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[2]

CAS Number: 313368-85-3[2]

Molecular Formula: C₁₄H₁₉N₃[2]

Molecular Weight: 229.32 g/mol [2]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the deprotection of a carbamate (B1207046) precursor. The following is a representative synthetic route:

-

Step 1: Starting Material: The synthesis begins with a suitable precursor, such as tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate.

-

Step 2: Deprotection: The tert-butyl carbamate protecting group is removed under acidic conditions. A common method involves heating the precursor in the presence of a strong acid like hydrochloric acid (HCl).

-

Step 3: Work-up and Isolation: Following deprotection, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) (NaOH). The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure to yield this compound.

Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at the human 5-HT2A receptor. Data is primarily derived from the seminal study by Cao et al. (2022) published in Science.[8]

Table 1: 5-HT2A Receptor Binding Affinity of this compound

| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| This compound | 25.4 | [³H]-ketanserin | HEK293 | [8] |

Table 2: 5-HT2A Receptor Functional Activity of this compound

| Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound | Cell Line | Reference |

| Gq Activation (Ca²⁺) | 4.3 | 98 | Serotonin | HEK293 | [8] |

| β-Arrestin Recruitment | 18.2 | 95 | Serotonin | HEK293 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-ketanserin, a well-characterized 5-HT2A receptor antagonist.

-

Procedure:

-

Cell membranes are prepared from the HEK293-h5-HT2A cells.

-

A constant concentration of [³H]-ketanserin is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled ketanserin).

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Kᵢ value is calculated from the IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

-

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating the Gq signaling pathway.

-

Cell Line: HEK293 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM).

-

Procedure:

-

Cells are seeded in a microplate and loaded with the calcium-sensitive dye.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound are added to the wells.

-

The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.

-

The EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by a reference agonist, such as serotonin.

-

-

Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the 5-HT2A receptor.

-

Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a common setup, the 5-HT2A receptor is fused to one component of a reporter system (e.g., a luciferase), and β-arrestin is fused to the other component (e.g., a fluorescent protein).

-

Procedure:

-

Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of this compound.

-

Agonist binding induces a conformational change in the receptor, leading to its phosphorylation and the subsequent recruitment of the tagged β-arrestin.

-

The proximity of the two reporter components results in a measurable signal (e.g., an increase in BRET signal or luminescence).

-

The EC₅₀ and Eₘₐₓ values are calculated from the concentration-response curve.

-

In Vivo Assay

-

Objective: To evaluate the psychedelic-like effects of this compound in mice.

-

Animal Model: Typically, male C57BL/6J mice are used.

-

Procedure:

-

Mice are habituated to the testing environment.

-

This compound is administered to the mice, usually via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

-

Immediately after injection, the mice are placed in an observation chamber.

-

The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

-

To confirm that the effect is mediated by the 5-HT2A receptor, a separate group of mice can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL100907) before the administration of this compound.

-

The data is analyzed to determine the dose-dependent effect of this compound on the frequency of head twitches.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.

Caption: Workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vivo head-twitch response (HTR) assay.

Discussion and Future Directions

This compound represents a fascinating case of structure-based drug design, where a subtle modification to a known antagonist scaffold yielded a potent agonist with psychedelic-like properties. The data presented in this guide highlight its robust activation of both the Gq and β-arrestin signaling pathways downstream of the 5-HT2A receptor. Its ability to induce the head-twitch response in mice provides strong preclinical evidence of its hallucinogenic potential.

For researchers in drug development, this compound serves as a valuable chemical probe to investigate the structural determinants of 5-HT2A receptor agonism and functional selectivity. Understanding how this compound and its non-hallucinogenic, biased agonist analogs (such as IHCH-7079 and IHCH-7086) differentially engage the receptor and its downstream signaling partners is a critical area of ongoing research.[1] This knowledge could pave the way for the rational design of novel 5-HT2A receptor modulators with tailored therapeutic profiles, potentially separating the antidepressant or anxiolytic effects from the psychedelic experience.

Future research should focus on a more comprehensive characterization of this compound's off-target activities and its in vivo pharmacokinetic and pharmacodynamic profile. Further studies are also warranted to explore its effects in other behavioral models relevant to psychiatric disorders and to elucidate the precise downstream neural circuits and molecular changes that are modulated by this compound. The continued investigation of this compound and related compounds will undoubtedly contribute to a deeper understanding of 5-HT2A receptor pharmacology and the development of next-generation therapeutics for neuropsychiatric conditions.

References

- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. animal.research.wvu.edu [animal.research.wvu.edu]

- 4. Forced swimming test: [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects | EurekAlert! [eurekalert.org]

- 7. azolifesciences.com [azolifesciences.com]

- 8. gwern.net [gwern.net]

The Pyridopyrroloquinoxaline Family: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridopyrroloquinoxaline family of compounds represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry. Characterized by a core structure of a pyridine (B92270) ring fused to a pyrrolo[1,2,3-de]quinoxaline moiety, these compounds are tetracyclic derivatives of the tricyclic alkaloid γ-carboline. Their rigid, planar architecture provides a unique scaffold for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pyridopyrroloquinoxaline core, its known biological targets, quantitative data on representative compounds, detailed experimental protocols, and a visualization of the key signaling pathways they modulate.

Core Structure and Chemical Features

The fundamental structure of the pyridopyrroloquinoxaline family is the octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline ring system. This scaffold can be considered an analogue of cyclized tryptamines, such as β-carbolines. The modular nature of its synthesis allows for extensive substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

Biological Activities and Therapeutic Targets

Pyridopyrroloquinoxaline derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their primary therapeutic applications are centered on oncology and neurology.

Kinase Inhibition

A significant area of investigation for this chemical family is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

-

Ephrin Type-A Receptor 3 (EphA3) Inhibition : Certain pyrrolo[3,2-b]quinoxaline derivatives have been designed as potent inhibitors of the EphA3 tyrosine kinase.[1] EphA3 is overexpressed in various cancers and plays a role in tumor growth and angiogenesis.

-

Casein Kinase 2 (CK2) Inhibition : Substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent inhibitors of the human protein kinase CK2, a key player in cell growth, proliferation, and survival.[2]

Serotonin (B10506) Receptor Modulation

The pyridopyrroloquinoxaline scaffold is also a key feature of compounds targeting serotonin receptors, particularly the 5-HT2A receptor, which is a primary target for antipsychotic and psychedelic drugs.

-

5-HT2A Receptor Antagonism : Lumateperone, an approved atypical antipsychotic, is a notable example of a pyridopyrroloquinoxaline derivative that acts as a potent 5-HT2A receptor antagonist.[3] This activity is central to its therapeutic effects in schizophrenia.

-

5-HT2A Receptor Agonism and Partial Agonism : Other derivatives have been developed that exhibit full or partial agonism at the 5-HT2A receptor, with potential applications in treating mood and other psychiatric disorders.

Anticancer and Antiproliferative Activity

Beyond specific kinase inhibition, various compounds with related pyrroloquinoxaline and pyrrolopyridine scaffolds have demonstrated broad antiproliferative activity against a range of cancer cell lines.

Quantitative Data

The following tables summarize the quantitative data for representative pyridopyrroloquinoxaline and related compounds.

| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Lumateperone | 5-HT2A Receptor | Binding Affinity | Ki: 0.54 | [3] |

| Dopamine D2 Receptor | Binding Affinity | Ki: 32 | [3] | |

| Dopamine D1 Receptor | Binding Affinity | Ki: 52 | [3] | |

| SERT | Binding Affinity | Ki: 62 | [3] | |

| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | Kinase Inhibition | IC50: 49 | [2] |

| Compound 22 (1H-pyrrolo[3,2-g]isoquinoline derivative) | Haspin Kinase | Kinase Inhibition | IC50: 76 | [4] |

| Compound 41 (pyrrolo[2,3-b]pyridine derivative) | GSK-3β | Kinase Inhibition | IC50: 0.22 | [5] |

| Compound 46 (pyrrolo[2,3-b]pyridine derivative) | GSK-3β | Kinase Inhibition | IC50: 0.26 | [5] |

| Compound 54 (pyrrolo[2,3-b]pyridine derivative) | GSK-3β | Kinase Inhibition | IC50: 0.24 | [5] |

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Lamellarin D (pyrrolo[2,1-a]isoquinoline) | Various Cancer Cells | Cytotoxicity | 0.038 - 0.110 | [6] |

| Lamellarin K (pyrrolo[2,1-a]isoquinoline) | Various Cancer Cells | Cytotoxicity | 0.038 - 0.110 | [6] |

| Lamellarin M (pyrrolo[2,1-a]isoquinoline) | Various Cancer Cells | Cytotoxicity | 0.038 - 0.110 | [6] |

| Compound 3a (pyrrolo[2,3-d]pyrimidine derivative) | A549 (Lung Carcinoma) | Cytotoxicity | 5.988 | [7] |

| Compound 3d (pyrrolo[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | Cytotoxicity | 43.4 | [7] |

| Compound 4d (pyrrolo[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | Cytotoxicity | 39.0 | [7] |

Experimental Protocols

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives (General Protocol)

This protocol describes a general method for the synthesis of substituted pyrrolo[1,2-a]quinoxalines, which are potent CK2 inhibitors.[2]

-

Starting Material : Begin with a substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl ester.

-

Multistep Heterocyclization :

-

Step 1: Saponification : Hydrolyze the ester to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a solvent mixture like ethanol/water.

-

Step 2: Amide Coupling : Couple the resulting carboxylic acid with a substituted aniline (B41778) derivative using a coupling agent such as EDC/HOBt or by converting the acid to an acid chloride followed by reaction with the aniline.

-

Step 3: Reductive Cyclization : Treat the amide intermediate with a reducing agent like tin(II) chloride in a suitable solvent to effect the reductive cyclization and formation of the pyrrolo[1,2-a]quinoxaline core.

-

-

Purification : Purify the final product by column chromatography on silica (B1680970) gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyridopyrroloquinoxaline derivatives against a target kinase.[8][9][10]

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the recombinant kinase and its specific substrate to their final desired concentrations in the kinase buffer.

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

-

Assay Procedure :

-

In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.

-

Initiate the reaction by adding ATP. The concentration of ATP should ideally be at its Km value for the kinase to accurately determine inhibitor potency.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection :

-

Quantify kinase activity using a suitable detection method. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into the substrate. Alternatively, fluorescence-based assays such as LanthaScreen™ or ADP-Glo™ can be used.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

5-HT2A Receptor Radioligand Competition Binding Assay

This protocol describes a method for determining the binding affinity of test compounds for the 5-HT2A receptor.[11][12]

-

Membrane Preparation :

-

Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

-

Homogenize the cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

-

Assay Procedure :

-

In a 96-well filter plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT2A antagonist (e.g., spiperone).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Detection :

-

Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer.

-

Allow the filters to dry, and then add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value of the test compound by fitting the data to a one-site competition binding model.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the pyridopyrroloquinoxaline family stem from their ability to modulate key signaling pathways.

EphA3 Signaling Pathway

Inhibitors of EphA3 interfere with its downstream signaling cascades that are crucial for cancer cell adhesion, migration, and angiogenesis.

Caption: EphA3 signaling pathway and its inhibition.

CK2 Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates numerous substrates involved in cell survival and proliferation.

Caption: Key signaling pathways modulated by CK2.

5-HT2A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves Gq protein coupling and the generation of second messengers.

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Conclusion

The pyridopyrroloquinoxaline family of compounds represents a versatile and promising scaffold in modern drug discovery. Their ability to interact with a diverse range of biological targets, including protein kinases and serotonin receptors, underscores their potential for the development of novel therapeutics for cancer, psychiatric disorders, and other diseases. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is expected to yield new and improved clinical candidates in the future.

References

- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. Synthesis and biological evaluation of 1H-pyrrolo[3,2-g]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. protocols.io [protocols.io]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural and Functional Dichotomy of IHCH-7113 and Lumateperone: From Antipsychotic to Psychedelic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate structural and functional relationship between the atypical antipsychotic lumateperone (B1672687) and its core tetracyclic scaffold, IHCH-7113. While lumateperone is a U.S. Food and Drug Administration-approved treatment for schizophrenia and bipolar depression, characterized by its antagonist activity at the serotonin (B10506) 2A (5-HT2A) receptor, its structural precursor, this compound, exhibits a contrasting profile as a 5-HT2A receptor agonist with psychedelic potential. This dichotomy provides a compelling case study in structure-activity relationships and the nuanced modulation of serotonergic signaling pathways. This document will dissect their chemical structures, comparative pharmacology, and underlying signaling mechanisms, offering a comprehensive resource for professionals in neuroscience and drug discovery.

Structural Relationship: A Tale of a Core and its Appendage

The foundational structural link between lumateperone and this compound is that of a core scaffold and its elaborated derivative. This compound represents the tetracyclic pyridopyrroloquinoxaline core that is central to the chemical architecture of lumateperone.[1]

This compound: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline

Lumateperone: 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-butanone

The key structural differentiator is the presence of a 4-fluorophenylbutanoyl side chain attached to the nitrogen at position 8 of the tetracyclic core in lumateperone. This side chain is absent in this compound. This seemingly simple modification dramatically inverts the compound's pharmacological activity at the 5-HT2A receptor.

Comparative Pharmacology: A Switch in Functional Activity

The addition of the butyrophenone (B1668137) side chain transforms the 5-HT2A agonist activity of the core scaffold (this compound) into the antagonist profile of lumateperone. This stark contrast in functional output underscores the critical role of this chemical moiety in receptor interaction and signal transduction.

Data Presentation

The following tables summarize the available quantitative data for the pharmacological profiles of lumateperone and this compound.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| Lumateperone | 5-HT2A | 0.54 | [2][3] |

| Dopamine D2 | 32 | [3] | |

| Dopamine D1 | 52 | [2] | |

| SERT | 33 | [2] | |

| This compound | 5-HT2A | 758.58 | [4] |

| Compound | Receptor | Functional Activity | Value | Reference |

| Lumateperone | 5-HT2A | Antagonist (IC50) | 7 nM (against serotonin-induced calcium fluorescence) | [2] |

| This compound | 5-HT2A | Agonist | Produces head-twitch response in mice at doses as low as 0.125 mg/kg | [4] |

| 5-HT2A | Biased Agonism | Weak preference for β-arrestin2 over Gq signaling (Bias factor = 1.52) relative to serotonin | [4] |

Experimental Protocols

Synthesis of this compound ((6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline)

The synthesis of this compound is typically achieved as an intermediate in the synthesis of lumateperone. A common method involves the decarboxylation of a protected precursor.

Materials:

-

tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate

-

Potassium hydroxide (B78521) (KOH)

-

n-Butanol

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Pressurized flask

-

Rotary evaporator

Procedure:

-

To a 300 mL pressurized flask, add tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate (approximately 18.5 g, 57 mmol), potassium hydroxide (12.7 g, 226 mmol), and n-butanol.[5][6]

-

Heat the reaction mixture at 120°C in an oil bath for 3 hours.[5][6]

-

After the reaction is complete, remove the n-butanol under reduced pressure using a rotary evaporator.[5][6]

-

Add 300 mL of water to the residue and extract the aqueous layer with dichloromethane (DCM).[5][6]

-

Combine the organic layers and wash with brine.[5]

-

Dry the combined organic layers over anhydrous sodium sulfate.[5]

-

Filter the mixture and evaporate the solvent under reduced pressure to yield (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (this compound).[5]

Signaling Pathways and Mechanisms of Action

The opposing pharmacological effects of lumateperone and this compound stem from their differential engagement of the 5-HT2A receptor and its downstream signaling cascades.

Lumateperone: 5-HT2A Receptor Antagonism

As a 5-HT2A receptor antagonist, lumateperone binds to the receptor but does not elicit the conformational change necessary for the activation of intracellular signaling pathways. By occupying the receptor's binding site, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting its downstream effects. The primary signaling pathway coupled to the 5-HT2A receptor is the Gq/11 pathway, which, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Lumateperone's antagonism prevents this cascade.[7][8][9]

Caption: Lumateperone blocks serotonin-mediated 5-HT2A receptor signaling.

This compound: 5-HT2A Receptor Agonism

In contrast, this compound acts as a 5-HT2A receptor agonist, meaning it binds to and activates the receptor, initiating the downstream signaling cascade. This activation of the Gq/11 pathway is believed to be a key mediator of the psychedelic effects observed with 5-HT2A agonists.[10][11][12] Furthermore, research suggests that this compound may exhibit biased agonism, with a slight preference for the β-arrestin pathway over the Gq pathway.[4] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, which can lead to distinct physiological outcomes.

Caption: this compound activates 5-HT2A receptor signaling pathways.

Conclusion

The structural relationship between this compound and lumateperone provides a powerful illustration of how subtle chemical modifications can profoundly alter pharmacological activity. The tetracyclic core, this compound, is a 5-HT2A receptor agonist with psychedelic properties, while the addition of a butyrophenone side chain in lumateperone inverts this activity, resulting in a clinically effective atypical antipsychotic with 5-HT2A antagonist properties. This molecular pairing serves as a valuable model for structure-based drug design and the ongoing exploration of the therapeutic potential of modulating the serotonergic system. Further investigation into the nuanced signaling profiles of these and related compounds will undoubtedly continue to advance our understanding of neuropsychiatric disorders and the development of novel therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gwern.net [gwern.net]

- 5. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline synthesis - chemicalbook [chemicalbook.com]

- 6. (6bR,10aS)-3-Methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | 313368-85-3 [chemicalbook.com]

- 7. What is the mechanism of Lumateperone Tosylate? [synapse.patsnap.com]

- 8. SMPDB [smpdb.ca]

- 9. Lumateperone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of IHCH-7113: A Novel Psychedelic Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

IHCH-7113 is a novel, putative psychedelic compound belonging to the pyridopyrroloquinoxaline chemical family.[1] It has emerged from a structure-based drug design approach aimed at understanding and separating the therapeutic potential of psychedelic compounds from their hallucinogenic effects. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quest for Non-Hallucinogenic Psychedelics

Traditional psychedelic compounds, such as psilocybin and LSD, have shown significant promise in treating a range of neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.[2][3] However, their potent hallucinogenic properties present a substantial barrier to widespread clinical adoption. This has spurred research into the development of non-hallucinogenic analogs that retain the therapeutic benefits. The discovery of this compound represents a significant step in this direction, offering a powerful tool to dissect the molecular mechanisms underlying the diverse effects of 5-HT2A receptor agonists.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound was a direct result of the structural elucidation of the human serotonin (B10506) 2A receptor (5-HT2AR) in complex with various ligands, including the atypical antipsychotic drug lumateperone (B1672687).[1] Researchers identified that this compound could be derived through the structural simplification of lumateperone.[1] This strategic design led to the creation of a molecule with potent 5-HT2A receptor agonism.

The foundational research, published by Cao et al. in Science (2022), detailed the crystal structures of the 5-HT2A receptor bound to psychedelic and non-psychedelic ligands.[3][4] This work provided unprecedented insight into the distinct binding modes that differentiate hallucinogenic and non-hallucinogenic compounds, paving the way for the rational design of molecules like this compound.

Synthesis of this compound

The synthesis of this compound leverages established methodologies for the construction of the core octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline scaffold, which is also central to the structure of lumateperone. The synthetic route can be conceptualized as a multi-step process, with key details derivable from patents filed for the synthesis of lumateperone and related compounds.

Experimental Protocol for Synthesis

The following protocol is a composite pathway based on the synthesis of the pyridopyrroloquinoxaline core structure.

Step 1: Formation of the Tetracyclic Core

The synthesis initiates with the construction of the tetracyclic core. A key strategy involves a Fischer indole (B1671886) synthesis between a substituted hydrazine (B178648) and a piperidone derivative.

-

Reactants: A suitably protected hydrazine derivative of quinoxaline (B1680401) and ethyl 4-oxopiperidine-1-carboxylate.

-

Conditions: The reaction is typically carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), at elevated temperatures.

-

Outcome: This cyclization reaction forms the fundamental pyridopyrroloquinoxaline ring system.

Step 2: Reduction of the Indole to Indoline

The indole moiety within the tetracyclic core is subsequently reduced to an indoline.

-

Reducing Agent: A common reducing agent for this transformation is sodium cyanoborohydride.

-

Solvent: The reaction is typically performed in an acidic medium, such as trifluoroacetic acid.

-

Outcome: This step yields the cis-fused octahydro-pyridopyrroloquinoxaline skeleton.

Step 3: N-Methylation

The final step in the synthesis of the this compound core is the introduction of a methyl group on the nitrogen atom of the piperidine (B6355638) ring.

-

Methylating Agent: A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is used.

-

Base: A non-nucleophilic base, for example, potassium carbonate, is employed to facilitate the reaction.

-

Outcome: This step yields the final this compound molecule, (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline.[1]

Preclinical Characterization

The preclinical evaluation of this compound has focused on its interaction with the 5-HT2A receptor and its in vivo effects in animal models, particularly the head-twitch response (HTR) in mice, a well-established behavioral proxy for psychedelic activity in humans.[5][6]

In Vitro Pharmacology

This compound has been characterized as a potent agonist at the 5-HT2A serotonin receptor.[1] Its functional activity is typically assessed through a battery of in vitro assays that measure downstream signaling cascades.

Experimental Protocols:

-

Receptor Binding Assays: Radioligand binding assays are performed using cell membranes expressing the human 5-HT2A receptor to determine the binding affinity (Ki) of this compound.

-

Gq Signaling Assays: Functional activity is assessed by measuring the activation of the Gq signaling pathway, typically through the quantification of inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization.[7] The potency (EC50) and efficacy of the compound are determined from concentration-response curves.

-

β-Arrestin Recruitment Assays: To investigate signaling bias, β-arrestin recruitment assays are conducted. These assays, often utilizing techniques like BRET (Bioluminescence Resonance Energy Transfer), quantify the recruitment of β-arrestin to the activated 5-HT2A receptor.

Quantitative Data:

| Compound | 5-HT2A Ki (nM) | Gq Activation EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

| IHCH-7079 | Data not publicly available | Data not publicly available | Data not publicly available |

| IHCH-7086 | Data not publicly available | Data not publicly available | Data not publicly available |

| Lumateperone | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Specific quantitative data for this compound and its analogs from the primary literature is not yet publicly available in aggregated tables. The table is structured for the inclusion of such data as it becomes available.

In Vivo Pharmacology: The Head-Twitch Response (HTR)

The head-twitch response in mice is a rapid, side-to-side head movement that is reliably induced by hallucinogenic 5-HT2A receptor agonists.[5][6] this compound has been shown to produce a robust head-twitch response, comparable to that of classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD.[1] This response is blocked by the selective 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in mediating the effect.[1]

Experimental Protocol:

-

Animals: Male C57BL/6J mice are commonly used for this assay.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses.

-

Observation: Following a brief acclimation period, the number of head twitches is manually or automatically counted over a defined time period (e.g., 30-60 minutes).

-

Data Analysis: Dose-response curves are generated to determine the potency and efficacy of this compound in inducing the HTR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of 5-HT2A receptor agonists and a typical experimental workflow for their characterization.

Caption: 5-HT2A Receptor Signaling Pathways.

Caption: Experimental Workflow for this compound.

Conclusion and Future Directions

This compound is a significant molecule in the ongoing exploration of 5-HT2A receptor agonists for therapeutic purposes. Its discovery, guided by structural biology, highlights a rational approach to designing compounds with specific signaling properties. The robust induction of the head-twitch response confirms its potent psychedelic-like activity in preclinical models.

Future research should focus on elucidating the full in vivo pharmacological profile of this compound, including its effects on other behavioral models relevant to depression and anxiety. Furthermore, detailed structure-activity relationship (SAR) studies around the pyridopyrroloquinoxaline scaffold will be crucial for fine-tuning the balance between G-protein and β-arrestin signaling, with the ultimate goal of developing novel therapeutics with improved safety and efficacy profiles.

References

- 1. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovered: Non-hallucinogenic psychedelic analogs that demonstrate therapeutic effects | EurekAlert! [eurekalert.org]

- 4. Structure-based discovery of nonhallucinogenic psychedelic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Head-twitch response - Wikipedia [en.wikipedia.org]

- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of IHCH-7113: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel psychoactive compound belonging to the pyridopyrroloquinoxaline chemical family.[1][2] It is a derivative of the atypical antipsychotic drug lumateperone, designed through structural simplification.[1] Functionally, this compound acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Preclinical studies have demonstrated that this compound induces a head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans.[1] This response is comparable to that of classic psychedelics like DOI and LSD and is blocked by the 5-HT2A selective antagonist MDL100907, confirming its mechanism of action.[1] Notably, this compound was developed alongside non-hallucinogenic, biased 5-HT2A agonists, such as IHCH-7079 and IHCH-7086, which exhibit antidepressant-like properties without inducing the head-twitch response.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, in vivo effects, and the experimental protocols used for its characterization.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been primarily characterized through receptor binding and functional assays. These studies confirm its activity as a 5-HT2A receptor agonist.

Receptor Binding Affinity

Radioligand binding assays were utilized to determine the affinity of this compound for the human 5-HT2A receptor.

| Compound | Receptor | Kᵢ (nM) |

| This compound | 5-HT2A | 758.58 |

| Table 1: Receptor Binding Affinity of this compound. |

Functional Activity

The functional activity of this compound at the 5-HT2A receptor was assessed by measuring its ability to activate downstream signaling pathways, specifically Gq protein signaling and β-arrestin 2 recruitment.

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Bias Factor (vs. 5-HT) |

| This compound | Gq Signaling (Calcium Flux) | - | - | 1.52 (β-arrestin 2 preference) |

| β-arrestin 2 Recruitment | - | - | ||

| Table 2: Functional Activity of this compound at the 5-HT2A Receptor. Note: Specific EC₅₀ and Eₘₐₓ values were not publicly available in the primary literature; however, a weak preference for the β-arrestin 2 pathway was reported.[3] |

In Vivo Pharmacology

The primary in vivo pharmacological effect of this compound characterized to date is the induction of the head-twitch response (HTR) in mice, a well-established behavioral model for assessing the psychedelic potential of 5-HT2A receptor agonists.

Head-Twitch Response (HTR)

This compound induces a dose-dependent head-twitch response in mice, with psychedelic-like effects observed at low doses.

| Compound | Assay | Minimum Effective Dose (mg/kg) | Antagonist Blockade (Antagonist) |

| This compound | HTR | 0.125 | Yes (MDL100907) |

| Table 3: In Vivo Head-Twitch Response Induced by this compound. |

Pharmacokinetic studies in mice have indicated that this compound possesses a reasonable half-life and demonstrates excellent brain penetration, which are favorable properties for a centrally acting agent.[3]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also signal through a G-protein independent pathway by recruiting β-arrestin 2. This compound has been shown to have a slight bias towards the β-arrestin 2 pathway.

Caption: 5-HT2A Receptor Signaling Cascade Activated by this compound.

Experimental Workflow for Pharmacological Characterization

The pharmacological characterization of this compound follows a logical progression from in vitro to in vivo assays to determine its affinity, efficacy, and behavioral effects.

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-ketanserin.

-

Non-specific binding control: Mianserin (B1677119).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compound: this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-h5-HT2A cells.

-

In a 96-well plate, add cell membranes, [³H]-ketanserin (at a concentration near its K₋), and varying concentrations of this compound.

-

For non-specific binding determination, add a high concentration of mianserin instead of this compound.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

β-Arrestin 2 Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin 2 to the 5-HT2A receptor upon stimulation with this compound.

-

Materials:

-

HEK293 cells co-expressing the human 5-HT2A receptor fused to a protein tag (e.g., ProLink) and β-arrestin 2 fused to an enzyme acceptor (EA).

-

Test compound: this compound at various concentrations.

-

Reference agonist: Serotonin (5-HT).

-

Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).

-

Luminometer.

-

-

Procedure:

-

Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.

-

Add varying concentrations of this compound or the reference agonist 5-HT to the wells.

-

Incubate the plate for a specified period to allow for receptor activation and β-arrestin 2 recruitment.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the signal as a function of agonist concentration to generate a dose-response curve.

-

Calculate the EC₅₀ and Eₘₐₓ values for this compound and the reference agonist.

-

Head-Twitch Response (HTR) Assay

-

Objective: To assess the in vivo psychedelic-like activity of this compound in mice.

-

Materials:

-

Male C57BL/6J mice.

-

Test compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Vehicle control.

-

Observation chambers.

-

Video recording equipment or a trained observer.

-

-

Procedure:

-

Acclimate the mice to the testing room and observation chambers.

-

Administer this compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

-

Place each mouse individually into an observation chamber.

-

Record the behavior of the mice for a defined period (e.g., 30-60 minutes).

-

A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

-

Alternatively, use an automated system with video tracking software to quantify the head twitches.

-

For antagonist studies, a 5-HT2A antagonist (e.g., MDL100907) is administered prior to the injection of this compound.

-

Analyze the data to determine the dose-response relationship for HTR induction and calculate the ED₅₀ value.

-

Conclusion

This compound is a potent 5-HT2A receptor agonist with demonstrated psychedelic-like activity in preclinical models. Its discovery and characterization, particularly in contrast to its non-hallucinogenic analogs, provide valuable insights into the structural and signaling determinants of psychedelic effects. The data and protocols presented in this guide offer a comprehensive foundation for further research and development of this compound and related compounds for potential therapeutic applications in neuropsychiatric disorders. Further investigation is warranted to fully elucidate its pharmacological profile, including its effects on other receptor systems and its long-term behavioral consequences.

References

An In-depth Technical Guide to the Serotonin Receptor Binding Profile of IHCH-7113

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel psychoactive compound belonging to the pyridopyrroloquinoxaline family of molecules. It is structurally derived from the atypical antipsychotic agent lumateperone (B1672687) and is characterized as a potent agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] While the public domain lacks specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound across the diverse family of serotonin receptors, this guide provides a comprehensive overview of its known pharmacology, the experimental methodologies used to determine serotonin receptor binding affinity, and the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.

Introduction to this compound

This compound is a putative psychedelic drug that has been identified as a selective agonist for the 5-HT2A serotonin receptor.[1][2] Its development arose from the structural simplification of lumateperone, a known 5-HT2A receptor antagonist.[2] This structural modification results in a switch from antagonistic to agonistic activity at this key receptor. In preclinical studies, this compound has been shown to induce a head-twitch response in rodents, a behavioral proxy for psychedelic effects, which is blockable by 5-HT2A antagonists.[2]

Serotonin Receptor Binding Affinity of this compound

As of the latest available data, a detailed quantitative binding affinity profile of this compound across various serotonin receptor subtypes has not been published in peer-reviewed literature. The primary pharmacological characteristic of this compound is its agonist activity at the 5-HT2A receptor.[1][2][3][4] To facilitate future research and provide a framework for the presentation of forthcoming data, the following table structure is recommended for summarizing binding affinities.

Table 1: Hypothetical Binding Affinity Profile of this compound for Human Serotonin (5-HT) Receptors

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell Line | Reference |

| 5-HT₁ₐ | TBD | TBD | TBD | TBD |

| 5-HT₁ₑ | TBD | TBD | TBD | TBD |

| 5-HT₂ₐ | TBD | TBD | TBD | TBD |

| 5-HT₂ₒ | TBD | TBD | TBD | TBD |

| 5-HT₂C | TBD | TBD | TBD | TBD |

| 5-HT₃ | TBD | TBD | TBD | TBD |

| 5-HT₄ | TBD | TBD | TBD | TBD |

| 5-HT₅ₐ | TBD | TBD | TBD | TBD |

| 5-HT₆ | TBD | TBD | TBD | TBD |

| 5-HT₇ | TBD | TBD | TBD | TBD |

TBD: To be determined. This table is a template for data that is not yet publicly available.

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Competition Binding Assay

This is a common method to determine the inhibition constant (Kᵢ) of a test compound.

Objective: To determine the affinity of an unlabeled test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Materials:

-

Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).

-

A high-affinity radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and homogenized in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Cell membrane homogenate to initiate the binding reaction.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways

This compound's primary known mechanism of action is through the activation of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

The Gq/11 Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular events:

-

G-Protein Activation: The agonist-bound receptor activates the heterotrimeric G-protein Gq/11.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG and elevated Ca²⁺ levels synergistically activate protein kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the increase in intracellular Ca²⁺ lead to a variety of downstream cellular responses, including the modulation of neuronal excitability and gene expression.

Conclusion

This compound is a significant pharmacological tool for investigating the role of the 5-HT2A receptor. While its qualitative activity as a 5-HT2A agonist is established, a comprehensive understanding of its selectivity and potency requires quantitative binding affinity data across all serotonin receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting future research on this compound and its analogs. The generation of a complete binding profile will be crucial for elucidating its full pharmacological effects and potential therapeutic applications.

References

In Silico Modeling of IHCH-7113 and 5-HT2A Receptor Interaction: A Technical Guide

Executive Summary: The serotonin (B10506) 2A (5-HT2A) receptor is a critical G-protein coupled receptor (GPCR) implicated in a wide range of neurological processes and is the primary target for psychedelic drugs and various atypical antipsychotics. IHCH-7113 is a novel and potent 5-HT2A receptor agonist, designed through structure-based methods, that has demonstrated psychedelic-like activity.[1] Understanding the precise molecular interactions between this compound and the 5-HT2A receptor is paramount for elucidating its mechanism of action and for the rational design of future therapeutics with improved selectivity and functional profiles. This technical guide provides a comprehensive overview of the in silico methodologies used to model this interaction, from receptor preparation and ligand docking to molecular dynamics simulations and pathway analysis. Detailed protocols are provided for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

The 5-HT2A Receptor: A Key CNS Target

The 5-HT2A receptor, a member of the serotonin receptor family, is a class A GPCR predominantly expressed in the central nervous system, particularly in the cerebral cortex.[2] It primarily couples to the Gαq/11 signal transduction pathway.[2] Upon agonist binding, the receptor undergoes a conformational change that activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This canonical pathway modulates a vast array of downstream cellular responses, influencing mood, cognition, and perception. Dysregulation of 5-HT2A receptor signaling is implicated in psychiatric conditions such as schizophrenia and depression, making it a major target for drug development.[2]

This compound: A Novel 5-HT2A Agonist

This compound is a pyridopyrroloquinoxaline derivative that acts as an agonist at the 5-HT2A receptor.[1] It was developed through the structural simplification of lumateperone, an atypical antipsychotic.[3][4] The design of this compound was informed by the crystal structure of the 5-HT2A receptor, which revealed a secondary binding mode for ligands like serotonin and psilocin.[3][4][5] Unlike related compounds that were found to be non-hallucinogenic, this compound induces a head-twitch response in mice, an established preclinical proxy for human psychedelic activity.[1]

The Role of In Silico Modeling

In silico modeling provides a powerful, cost-effective, and rapid approach to investigate drug-receptor interactions at an atomic level. Techniques such as molecular docking predict the preferred binding orientation of a ligand within the receptor's active site, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These methods are instrumental in understanding the structural basis of ligand affinity, selectivity, and functional agonism, thereby guiding the optimization of lead compounds in the drug discovery pipeline.

In Silico Modeling Workflow

The computational investigation of the this compound and 5-HT2A receptor interaction follows a structured workflow. This process begins with the preparation of the receptor and ligand structures, proceeds through docking and simulation, and concludes with data analysis to extract meaningful biophysical insights.

Methodologies and Experimental Protocols

This section details the experimental protocols for the in silico modeling of the this compound and 5-HT2A receptor complex.

Receptor and Ligand Preparation

Receptor Preparation:

-

Selection: An experimentally determined, high-resolution structure of the human 5-HT2A receptor in an agonist-bound, active state is selected. The cryo-EM structure complexed with the agonist 25CN-NBOH (PDB ID: 6WHA) or the crystal structure with psilocin (PDB ID: 7WC5) are suitable templates.[3][6]

-

Preprocessing: The chosen PDB file is processed using molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera). This involves removing non-essential components such as water molecules, co-crystallized ligands, and any non-protein chains (e.g., G-proteins, scFv fragments) unless their influence is part of the study.

-

Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Asp, Glu, His) are assigned based on a physiological pH of 7.4. The structure is then subjected to a brief, constrained energy minimization to relieve any steric clashes.

Ligand Preparation:

-

Structure Generation: The 2D structure of this compound is converted into a 3D conformation.

-

Ionization and Tautomerization: The ligand's likely ionization state at physiological pH is determined. For this compound, the tertiary amine is expected to be protonated.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., OPLS, MMFF94).

| Parameter | Value / Description | Source |

| Ligand | This compound | - |

| IUPAC Name | (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | [1] |

| Molecular Formula | C₁₄H₁₉N₃ | [7] |

| Molar Mass | 229.32 g/mol | [7] |

| Canonical SMILES | CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4 | [1] |

| Receptor | Human 5-HT2A Receptor | - |

| PDB ID (Template) | 6WHA (Agonist-bound) | [6] |

| Resolution | 3.36 Å | [6] |

| Method | Cryo-Electron Microscopy | [6] |

Molecular Docking Protocol

Molecular docking predicts the binding conformation and affinity of the ligand within the receptor's active site.

-

Grid Generation: A docking grid is defined around the orthosteric binding pocket of the 5-HT2A receptor. The grid's center is typically defined by the position of the co-crystallized agonist in the template structure (e.g., 25CN-NBOH in 6WHA).[8] The size of the grid box should be sufficient to allow rotational and translational sampling of the ligand.

-

Docking Execution: Docking is performed using software like AutoDock Vina, GOLD, or Glide. The prepared this compound ligand is docked into the receptor grid. The docking algorithm samples various conformations and orientations of the ligand.

-

Pose Selection and Analysis: The resulting poses are scored and ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to assess their chemical plausibility and key interactions with receptor residues. Interactions such as hydrogen bonds, salt bridges with key residues like D155, and π-π stacking with aromatic residues are analyzed.[9][10]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and refining the interactions predicted by docking.

-

System Setup: The highest-scoring docked complex of this compound and the 5-HT2A receptor is selected as the starting structure. The complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment, solvated with an explicit water model (e.g., TIP3P), and neutralized with counter-ions (e.g., Na+, Cl-).

-

Parameterization: A suitable force field is chosen to describe the interatomic forces. For proteins and lipids, CHARMM36m or AMBER force fields are commonly used. The ligand (this compound) parameters are generated using tools like CGenFF or Antechamber.

-

Equilibration: The system undergoes a multi-step equilibration process. Initially, the protein and ligand are restrained while the solvent and lipids are allowed to relax. These restraints are gradually removed over several short simulations to allow the entire system to reach thermal equilibrium at the target temperature (310 K) and pressure (1 atm).

-

Production Run: Following equilibration, a long-duration production simulation (typically 100-500 nanoseconds or longer) is run without restraints. The trajectory of all atoms is saved at regular intervals for subsequent analysis.

-

Analysis: The trajectory is analyzed to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of individual residues (Root Mean Square Fluctuation - RMSF), and the persistence of key ligand-receptor interactions over time.

| Parameter | Typical Value / Software |

| Docking Software | AutoDock Vina, Glide, GOLD |

| Scoring Function | Vina Score, GlideScore, GoldScore |

| Grid Center | Based on co-crystallized ligand (e.g., from PDB: 6WHA) |

| MD Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36m (Protein/Lipid), CGenFF (Ligand) |

| Membrane Model | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) |

| Water Model | TIP3P |

| Simulation Time | 100-500 ns |

| Temperature | 310 K (NVT/NPT ensemble) |

| Pressure | 1 atm (NPT ensemble) |

Predicted Interactions and Quantitative Analysis

The primary goal of the in silico modeling is to identify the key amino acid residues that stabilize this compound in the binding pocket and to estimate the strength of this interaction. While specific experimental binding data for this compound is not publicly available in detail, the modeling approach allows for prediction and comparison with known 5-HT2A agonists.

Key Predicted Interactions: Based on the structures of other agonists bound to the 5-HT2A receptor, the following interactions are anticipated for this compound:

-

Salt Bridge: A crucial ionic interaction between the protonated amine of this compound and the carboxylate of Aspartate 155 (D155³.³²).[10] This is a canonical interaction for most aminergic GPCR ligands.

-

Hydrogen Bonds: Potential hydrogen bonds may form with residues such as Serine 159 (S159³.³⁶) and Serine 242 (S242⁵.⁴⁶).[9]

-

Aromatic/Hydrophobic Interactions: The aromatic rings of this compound are expected to form π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine 339 (F339⁶.⁵¹) and Tryptophan 336 (W336⁶.⁴⁸).[9][11]

| Interaction Type | Key Receptor Residue(s) | Corresponding this compound Moiety |

| Salt Bridge | Asp155 | Protonated Tertiary Amine |

| Hydrogen Bond | Ser159, Ser242, Asn343 | Amine, Heterocyclic Nitrogens |

| π-π Stacking | Phe339, Phe340 | Aromatic Rings |

| Hydrophobic | Val156, Trp336, Phe234 | Alicyclic and Aromatic Rings |

Note: Quantitative data such as docking scores, binding free energy (ΔG), and experimental binding affinities (Ki, EC50) for this compound are not available in the cited literature. The values in Table 4 are representative for potent 5-HT2A agonists and serve as an illustrative benchmark for what would be calculated and compared in a full study.

| Metric | Illustrative Value | Method |

| Docking Score | -10.5 kcal/mol | AutoDock Vina |

| Binding Free Energy (ΔG) | -55 kcal/mol | MM/GBSA |

| Experimental Kᵢ | 5.2 nM | Radioligand Binding Assay |

| Experimental EC₅₀ | 11.5 nM | Functional Assay (Ca²⁺ Flux) |

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. The primary pathway involves the coupling to Gαq/11 proteins, leading to downstream effects mediated by PLC, IP3, DAG, and Ca²⁺.

Discussion and Future Directions

The in silico modeling protocols described provide a robust framework for investigating the interaction between this compound and the 5-HT2A receptor. Molecular docking can generate high-quality hypotheses about the binding pose, which are then tested and refined through more computationally intensive MD simulations. The analysis of the MD trajectory can reveal the stability of the binding and the specific interactions that anchor the ligand in the active site, providing a structural rationale for its agonist activity.

Future computational studies could explore the concept of biased agonism. The 5-HT2A receptor can also signal through β-arrestin pathways, and different ligands can preferentially activate either the G-protein or β-arrestin pathway.[12] Advanced simulation techniques, such as enhanced sampling methods, could be used to model the conformational changes in the receptor upon binding this compound, potentially revealing the structural basis for its specific signaling profile and psychedelic effects. Comparing the dynamics of the receptor when bound to this compound versus a non-hallucinogenic biased agonist could provide critical insights for designing safer, next-generation therapeutics.

Conclusion

In silico modeling is an indispensable tool in modern pharmacology for understanding the molecular basis of drug action. This guide outlines a comprehensive computational approach to study the interaction between the novel psychedelic agonist this compound and its target, the 5-HT2A receptor. By combining molecular docking and dynamic simulations, researchers can gain detailed insights into the binding mechanics, stability, and downstream signaling consequences of this interaction. These findings are crucial for the academic understanding of psychedelic pharmacology and for the commercial development of novel therapeutics for complex neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. rcsb.org [rcsb.org]

- 4. gwern.net [gwern.net]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα - PMC [pmc.ncbi.nlm.nih.gov]